Iprodione

Descripción general

Descripción

Iprodiona es un fungicida dicarboxamida ampliamente utilizado en agricultura para controlar enfermedades fúngicas en diversos cultivos, incluyendo frutas, verduras, plantas ornamentales y césped. Es conocido por su eficacia contra la pudrición de la botrytis, la podredumbre marrón y la Sclerotinia . Iprodiona funciona inhibiendo la germinación de las esporas fúngicas y bloqueando el crecimiento del micelio fúngico .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La iprodiona se sintetiza a través de un proceso de varios pasos que implica la reacción de 3,5-dicloroanilina con isocianato de isopropilo para formar 3,5-diclorofenilurea. Este intermedio se cicliza luego con ácido glioxílico para producir iprodiona .

Métodos de Producción Industrial

La producción industrial de iprodiona implica la misma ruta sintética pero a mayor escala. El proceso se optimiza para obtener un alto rendimiento y pureza, con un control cuidadoso de las condiciones de reacción, como la temperatura, la presión y el pH .

Análisis De Reacciones Químicas

Tipos de Reacciones

Iprodiona experimenta varios tipos de reacciones químicas, incluyendo hidrólisis, oxidación y degradación microbiana .

Reactivos y Condiciones Comunes

Hidrólisis: Iprodiona se puede hidrolizar en condiciones ácidas o básicas para formar 3,5-diclorofenilurea e isopropilamina.

Degradación Microbiana: Los microorganismos del suelo, como las especies Pseudomonas y Arthrobacter, pueden degradar la iprodiona a 3,5-dicloroanilina.

Principales Productos Formados

Los principales productos formados a partir de la degradación de la iprodiona incluyen 3,5-diclorofenilurea, 3,5-diclorofenilurea-acetato y 3,5-dicloroanilina .

Aplicaciones Científicas De Investigación

Iprodiona tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

Iprodiona ejerce sus efectos fungicidas inhibiendo la germinación de las esporas fúngicas y bloqueando el crecimiento del micelio fúngico . Se une a proteínas específicas en las células fúngicas, interrumpiendo su función normal y provocando la muerte celular . Los principales objetivos moleculares de la iprodiona son las enzimas involucradas en la síntesis de las paredes celulares fúngicas .

Comparación Con Compuestos Similares

Compuestos Similares

Vinclozolina: Otro fungicida dicarboxamida con un modo de acción similar.

Procymidona: Un fungicida con una estructura química similar pero diferentes vías de degradación.

Unicidad de Iprodiona

Iprodiona es única debido a su actividad de amplio espectro contra diversos patógenos fúngicos y su toxicidad relativamente baja para los organismos no objetivo . Su capacidad para inhibir la germinación de esporas y el crecimiento micelial lo hace altamente efectivo en el control de enfermedades fúngicas en una amplia gama de cultivos .

Actividad Biológica

Iprodione is a broad-spectrum fungicide widely used in agriculture to control various fungal diseases in crops. Its chemical structure and biological activity have been extensively studied, revealing significant insights into its effects on both target organisms and non-target species. This article delves into the biological activity of this compound, focusing on its degradation, effects on microbial communities, and implications for environmental health.

This compound, chemically known as 3-(3,5-dichlorophenyl)-N-(1-methylethyl)-2,4-dioxoimidazolidine, belongs to the imidazolidinone class of fungicides. It functions primarily by inhibiting fungal growth through interference with mitochondrial respiration and disrupting cellular processes.

1. Fungal Inhibition

This compound exhibits potent antifungal activity against a variety of pathogens including Botrytis cinerea and Sclerotinia sclerotiorum. Its mode of action involves blocking the respiratory chain in fungi, leading to energy depletion and subsequent cell death. Studies have shown that this compound effectively reduces fungal spore germination and mycelial growth at concentrations typically used in agricultural applications.

2. Microbial Degradation

The degradation of this compound in the environment is crucial for assessing its ecological impact. Various microbial strains have been identified that can metabolize this compound, reducing its concentration in contaminated environments:

- Azospirillum sp. A1-3 : This strain has been shown to utilize this compound as a sole carbon source, degrading up to 50% of this compound within 108 hours at 25°C. The degradation pathway involves the transformation of this compound into less harmful metabolites such as N-(3,5-dichlorophenyl)-2,4-dioxoimidazolidine and (3,5-dichlorophenyl)urea acetic acid .

- Pseudomonas sp. C9 : Proteomic analyses revealed that exposure to this compound led to significant changes in protein expression related to oxidative stress response and metabolic pathways involved in detoxification . The upregulation of enzymes such as catalase indicates an adaptive response to oxidative stress induced by this compound exposure.

| Microbial Strain | This compound Degradation Efficiency | Time Frame |

|---|---|---|

| Azospirillum sp. A1-3 | 50% (27.96 mg/L) | 108 hours at 25°C |

| Pseudomonas sp. C9 | Significant proteomic changes | Varies by condition |

3. Effects on Non-target Organisms

Research has also examined the effects of this compound on beneficial insects such as honeybees (Apis mellifera). A semi-field study indicated that exposure to this compound at label rates negatively impacted bee survival, behavior, and brood development during flowering periods . These findings raise concerns about the ecological implications of using this compound in agricultural settings.

Case Study 1: Biodegradation in Wastewater Treatment

A study demonstrated the successful removal of this compound from pesticide-contaminated wastewater using an immobilized bacterial consortium. The results showed complete degradation of this compound within a specific time frame under controlled conditions, highlighting the potential for bioremediation strategies in agricultural runoff management .

Case Study 2: Environmental Monitoring

Monitoring studies conducted in golf greens revealed that this compound undergoes significant sorption and degradation under Scandinavian conditions. The research assessed leaching patterns and environmental persistence, providing valuable data for risk assessment related to its use .

Propiedades

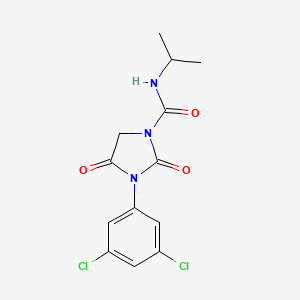

IUPAC Name |

3-(3,5-dichlorophenyl)-2,4-dioxo-N-propan-2-ylimidazolidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13Cl2N3O3/c1-7(2)16-12(20)17-6-11(19)18(13(17)21)10-4-8(14)3-9(15)5-10/h3-5,7H,6H2,1-2H3,(H,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONUFESLQCSAYKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)N1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3024154 | |

| Record name | 3-(3,5-Dichlorophenyl)-N-(1-methylethyl)-2,4-dioxo-1-imidazolidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless odorless solid; [Merck Index] White powder; [MSDSonline], Solid | |

| Record name | Iprodione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5647 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Iprodione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031795 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

>100 °C | |

| Record name | IPRODIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6855 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility at 20 °C (g/l): ethanol 25; methanol 25; acetone 300; dichloromethane 500; dimethylformamide 500, Solubility (20 °C): 300 g/l acetophenone, anisole; 500 g/l 1-methyl-2-pyrrolidone, Solubility: acetonitrile 150, toluene 150, benzene 200 (all in g/l at 20 °C), In water, 13.9 mg/l @ 25 °C., 0.0139 mg/mL at 25 °C | |

| Record name | IPRODIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6855 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Iprodione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031795 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

3.75X10-9 mm Hg @ 25 °C | |

| Record name | IPRODIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6855 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Inhibits germination of spores and growth of fungal mycelium. | |

| Record name | IPRODIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6855 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals, White crystals | |

CAS No. |

36734-19-7 | |

| Record name | Iprodione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36734-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iprodione [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036734197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3,5-Dichlorophenyl)-N-(1-methylethyl)-2,4-dioxo-1-imidazolidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3,5-dichlorophenyl)-2,4-dioxo-N-isopropylimidazolidine-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IPRODIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3AYV2A6EU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IPRODIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6855 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Iprodione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031795 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

approx 136 °C, 136 °C | |

| Record name | IPRODIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6855 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Iprodione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031795 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.